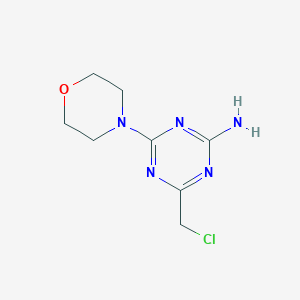

4-(氯甲基)-6-吗啉-4-基-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

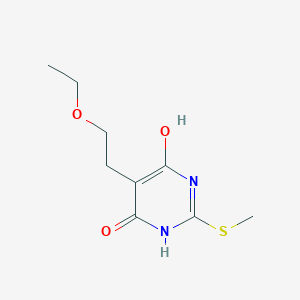

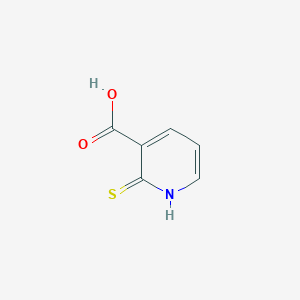

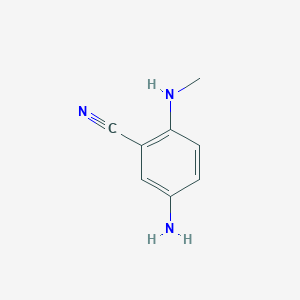

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the amine group on the triazine ring could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .科学研究应用

合成技术

微波辐射合成:已经开发出一种使用微波辐射从氰胍、芳香醛和环胺中一步合成多种 4-芳基-6-环氨基-1,3,5-三嗪-2-胺(包括 4-芳基-6-吗啉-1,3,5-三嗪-2-胺)的方法。该方法已被证明可以产生二氢三嗪,然后通过芳香脱氢转化为目标化合物 (Dolzhenko 等人,2021)。

1,3,5-三嗪衍生物的合成:通过二甲双胍盐酸盐与氯乙酸乙酯环化合成了 2-二甲氨基-4-氯甲基-6-氨基-1,3,5-三嗪,展示了一种创建 1,3,5-三嗪衍生物的方法 (Zhang Li-hu,2014)。

分子结构和表征

晶体结构分析:两个代表性的 4-芳基-6-吗啉-1,3,5-三嗪-2-胺的晶体结构通过 X 射线晶体学确定,提供了对其分子构型的宝贵见解 (Dolzhenko 等人,2021)。

吗啉和三嗪化合物合成:由 2,4,6-三氯-1,3,5-三嗪与 2,4,4-三甲基戊烷-2-胺和吗啉合成的标题化合物 C15H26ClN5O,在其晶体结构中表现出分子间的 N—H⋯O 氢键 (Yi‐Ping Jiang 等人,2007)。

生物和抗菌活性

抗菌活性:对 1,2,4-三唑衍生物(包括涉及吗啉的衍生物)的研究表明,一些化合物对测试微生物具有良好或中等的活性,表明潜在的抗菌应用 (Bektaş 等人,2007)。

抗白血病活性:合成的 4-芳基-6-吗啉-1,3,5-三嗪-2-胺的初步生物学筛选发现特定化合物的有效抗白血病活性,表明在癌症研究中的潜力 (Dolzhenko 等人,2021)。

碳酸酐酶抑制剂:研究了将含有 1,3,5-三嗪部分的新型脲基苯磺酰胺与吗啉等各种亲核试剂反应作为人碳酸酐酶同工型的抑制剂。它们显示出有效的抑制作用,特别是对肿瘤相关的同工型 hCA IX,突出了在疾病治疗中的潜力 (Lolak 等人,2019)。

作用机制

未来方向

属性

IUPAC Name |

4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAGDEITRDZSFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176266 |

Source

|

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21868-41-7 |

Source

|

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)